5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole

Catalog No.
S14392406
CAS No.
M.F
C8H3BrF3IN2
M. Wt
390.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole

Product Name

5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole

IUPAC Name

5-bromo-3-iodo-7-(trifluoromethyl)-2H-indazole

Molecular Formula

C8H3BrF3IN2

Molecular Weight

390.93 g/mol

InChI

InChI=1S/C8H3BrF3IN2/c9-3-1-4-6(14-15-7(4)13)5(2-3)8(10,11)12/h1-2H,(H,14,15)

InChI Key

YOEFJNLQHPQKAS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NNC(=C21)I)C(F)(F)F)Br

5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The presence of bromine at the 5-position, iodine at the 3-position, and a trifluoromethyl group at the 7-position enhances its chemical stability and reactivity, making it an interesting compound for various scientific applications. This compound is notable for its potential use in medicinal chemistry due to the unique electronic properties imparted by the halogen substituents and the trifluoromethyl group, which can significantly influence biological activity and interactions with biological targets.

  • Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents. For instance, nucleophilic substitution can replace these halogens with amines or thiols under basic conditions.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction to modify its electronic properties, potentially leading to different derivatives that may exhibit varied biological activities.
  • Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, where the iodine atom is replaced by an aryl or vinyl group using palladium catalysts.

The biological activity of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole has been explored in various studies:

  • Anticancer Activity: Preliminary research indicates this compound may exhibit anticancer properties, potentially acting as an inhibitor of specific cancer cell lines.
  • Antimicrobial Properties: The compound has shown promise in antimicrobial assays, indicating potential applications in treating bacterial infections.
  • Biochemical Probes: It is utilized as a biochemical probe to study various biological pathways due to its ability to interact with specific molecular targets.

The synthesis of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole typically involves halogenation reactions. A common method includes:

  • Starting Material Preparation: Using 5-bromoindazole as a precursor.
  • Iodination Reaction: Employing N-iodosuccinimide (NIS) under basic conditions (e.g., potassium hydroxide) in dichloromethane to introduce the iodine atom at the 3-position.
  • Trifluoromethylation: The introduction of the trifluoromethyl group can be achieved through electrophilic fluorination methods or using trifluoromethylating agents like trifluoromethyl iodide under specific reaction conditions.

5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole has several applications across different fields:

  • Medicinal Chemistry: Its unique structure makes it a valuable candidate for drug development, particularly in creating new anticancer and antimicrobial agents.
  • Material Science: The compound is explored for its potential use in developing new materials due to its electronic properties.
  • Chemical Synthesis: It serves as a versatile building block for synthesizing more complex organic molecules in research settings.

Studies on the interactions of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole with various biological targets have revealed insights into its mechanism of action:

  • Protein Binding Studies: Investigations into how this compound binds to specific proteins can elucidate its potential therapeutic mechanisms.
  • Cellular Assays: In vitro studies demonstrate its effects on cell proliferation and apoptosis, providing data on its efficacy as an anticancer agent.

These studies are crucial for understanding how structural modifications influence biological activity and therapeutic potential.

Several compounds share structural similarities with 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole. Here are some notable examples:

Compound NameDescriptionUnique Features
5-Bromo-1H-indazoleLacks iodine but retains bromineSimpler structure; less reactive than compounds with dual halogens
3-Iodo-1H-indazoleContains iodine but no bromineSimilar reactivity; lacks bromine's steric effects
5-Bromo-7-(trifluoromethyl)-1H-indazoleSimilar trifluoromethyl substitutionFocuses on fluorinated derivatives; different halogen positioning
7-Bromo-3-iodo-1H-indazoleBromine at the 7-position and iodine at 3Different substitution pattern; may exhibit distinct biological activity
5-Bromo-3-chloro-1H-indazoleChlorine instead of iodineOffers different electronic properties compared to iodine

The uniqueness of 5-Bromo-3-iodo-7-(trifluoromethyl)-1H-indazole lies in its dual halogenation and trifluoromethyl group, which enhance its versatility in both chemical reactivity and potential biological applications. This combination allows for a broader range of modifications and interactions compared to its analogs .

XLogP3

3.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

389.84764 g/mol

Monoisotopic Mass

389.84764 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types